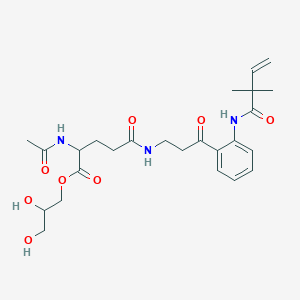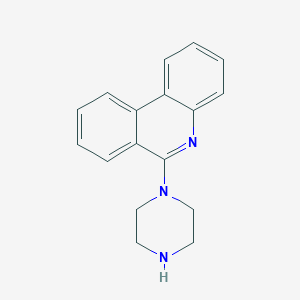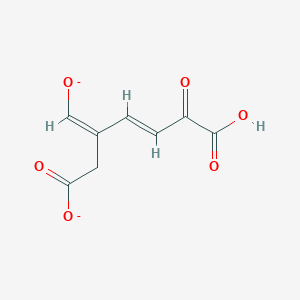
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-formyl-2-hydroxyhepta-2,4-dienedioate is dicarboxylate anion of 5-formyl-2-hydroxyhepta-2,4-dienedioic acid; major species at pH 7.3. It is a conjugate base of a 5-formyl-2-hydroxyhepta-2,4-dienedioic acid.
Applications De Recherche Scientifique
Dianion Chemistry and Electrophilic Reactions
- The concept of using dianion chemistry in organic synthesis is highlighted in several studies. For instance, a study by Yang et al. (2000) demonstrates the use of various compounds, acting as synthetic equivalents to dianions, in reactions with aldehydes, ketones, and conjugated esters. This includes the formation of long-chain esters with remote hydroxyl and carboxyl groups, showcasing the versatility of dianion chemistry in organic synthesis (Yang et al., 2000).
Formyl Anion and Dianion Equivalents in Synthesis
- Kirschning et al. (2007) provide an overview of the synthetically important class of formyl anions and formyl dianion equivalents. The study emphasizes their application in asymmetric homologation strategies, demonstrating their significant role in organic synthesis (Kirschning et al., 2007).
Synthesis of Higher-Carbon Sugars
- The synthesis of higher-carbon sugars using dianions is another area of application. Kim et al. (1988) describe the preparation of β-hydroxysulfonyl sugars and their reactions with carbon electrophiles, showcasing the dianions' utility in synthesizing complex sugar structures (Kim et al., 1988).
Biocatalysis and Metabolic Pathways
- Research by Garrido-Peritierra and Cooper (2005) explores the role of isomerase and decarboxylase enzymes in the metabolism of 4-hydroxyphenylacetate in bacteria. This study demonstrates the biochemical significance of compounds like 5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion in metabolic pathways (Garrido-Peritierra & Cooper, 2005).
Catalysis and Oxidation Reactions
- Ventura et al. (2016) describe the use of copper/cerium oxides for the selective oxidation of 5-(hydroxymethyl)furfural in water, illustrating the potential application of similar dianionic structures in catalysis and environmental chemistry (Ventura et al., 2016).
Epigenetic Research and Biosensors
- A study by Li et al. (2020) on a photoelectrochemical biosensor for DNA formylation detection in plant genomics highlights the relevance of formyl derivatives, such as 5-formylcytosine, in epigenetic research and biosensor technology (Li et al., 2020).
Propriétés
Nom du produit |
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion |
|---|---|
Formule moléculaire |
C8H6O6-2 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
(E,3Z)-7-hydroxy-3-(oxidomethylidene)-6,7-dioxohept-4-enoate |
InChI |
InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)/p-2/b2-1+,5-4+ |
Clé InChI |
JCYNPXMAUUAOMA-PMRVSPHWSA-L |
SMILES isomérique |
C(/C(=C/[O-])/C=C/C(=O)C(=O)O)C(=O)[O-] |
SMILES canonique |
C(C(=C[O-])C=CC(=O)C(=O)O)C(=O)[O-] |
Synonymes |
2-hydroxy-5-carboxymethylmuconate semialdehyde 5-carboxymethyl-2-hydroxymuconate semialdehyde CHMSA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



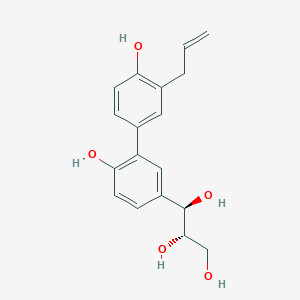
![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)
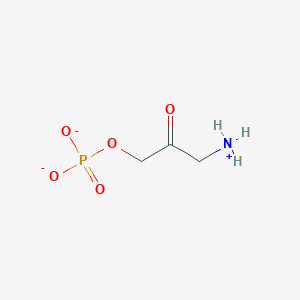
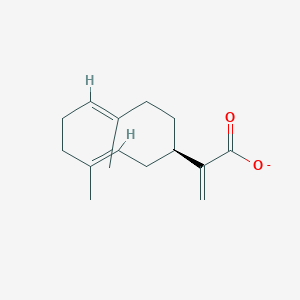
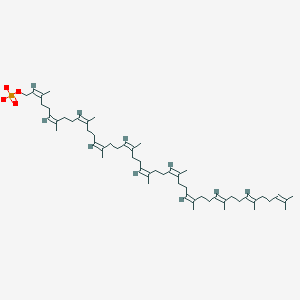
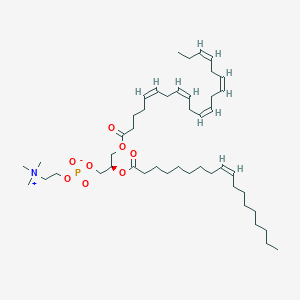
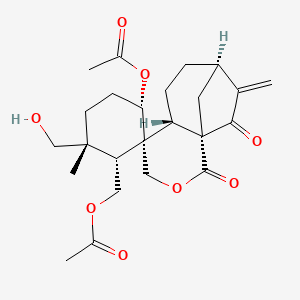
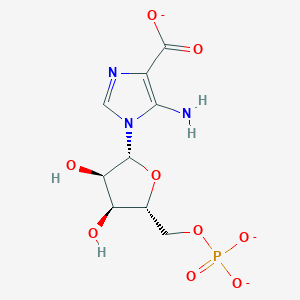
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
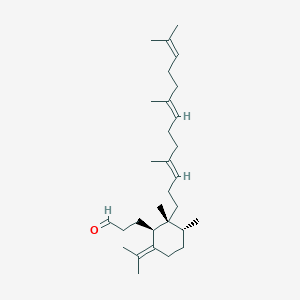
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
